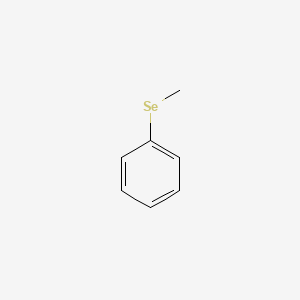
Methylseleno benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylseleno benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a methyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methylseleno benzene can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with selenium, followed by the addition of methyl iodide. The reaction proceeds as follows: [ \text{PhMgBr} + \text{Se} \rightarrow \text{PhSeMgBr} ] [ \text{PhSeMgBr} + \text{CH}_3\text{I} \rightarrow \text{PhSeCH}_3 + \text{MgBrI} ]
Industrial Production Methods: Industrial production of methyl phenyl selenide typically involves the use of selenium powder and methyl iodide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Methylseleno benzene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to methyl phenyl selenoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced back to its selenide form using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Methyl phenyl selenoxide.
Reduction: this compound.
Substitution: Various substituted selenides depending on the reagents used.
Aplicaciones Científicas De Investigación
Methylseleno benzene has several applications in scientific research:
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential anticancer and chemopreventive activities.
Industry: Utilized in the production of selenium-containing materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of methyl phenyl selenide involves its ability to undergo redox reactions, which can modulate cellular redox states. The compound can interact with various molecular targets, including enzymes and proteins involved in oxidative stress responses. Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Comparación Con Compuestos Similares
Phenyl selenide: Similar structure but lacks the methyl group.
Methyl selenide: Similar structure but lacks the phenyl group.
Diphenyl selenide: Contains two phenyl groups instead of one methyl and one phenyl group.
Uniqueness: Methylseleno benzene is unique due to its balanced structure, which imparts both lipophilic and hydrophilic properties. This makes it a versatile compound in various chemical reactions and applications. Its ability to undergo selective oxidation and reduction reactions also sets it apart from other selenides.
Propiedades
Número CAS |
4346-64-9 |
|---|---|
Fórmula molecular |
C7H8Se |
Peso molecular |
171.11 g/mol |
Nombre IUPAC |
methylselanylbenzene |
InChI |
InChI=1S/C7H8Se/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
CMWZAOHBWAWUGF-UHFFFAOYSA-N |
SMILES |
C[Se]C1=CC=CC=C1 |
SMILES canónico |
C[Se]C1=CC=CC=C1 |
Key on ui other cas no. |
4346-64-9 |
Sinónimos |
methyl phenyl selenide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















